molecular formula C11H10O4 B1637917 methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate CAS No. 41167-58-2

methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate

Cat. No.: B1637917
CAS No.: 41167-58-2
M. Wt: 206.19 g/mol
InChI Key: RLRGETOSWKYBHX-CLFYSBASSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds often involves multiple steps, each of which is an elementary reaction . The synthesis process can be analyzed by studying these elementary reactions.


Chemical Reactions Analysis

The chemical reactions of a compound can be studied by examining its reaction mechanisms . This involves identifying the elementary reactions that make up the overall reaction.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques . These properties include things like boiling point, melting point, solubility, and reactivity.

Scientific Research Applications

Antibacterial Properties

Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate exhibits significant antibacterial properties. Research indicates that these compounds, particularly their CoA adducts, are potent inhibitors of MenB, a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. These compounds show high efficacy against both replicating and non-replicating M. tuberculosis, suggesting their potential as novel MenB inhibitors and a general approach to developing potent inhibitors of acyl-CoA binding enzymes (Li et al., 2011). Additionally, a specific methyl butenoate demonstrated in vivo activity against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential in developing new anti-MRSA candidates (Matarlo et al., 2016).

Chemical Synthesis and Reactions

These compounds are involved in various chemical syntheses and reactions. For instance, their asymmetric reduction by Candida parapsilosis led to the formation of high enantiomeric excess compounds, which are important in the synthesis of biologically active substances, such as ACE inhibitors (Baskar et al., 2004). The hydrogenation of these compounds, specifically ethyl 2-oxo-4-arylbut-3-enoate, yielded high enantiomeric excess ethyl 2-hydroxy-4-arylbutyrate, a process sensitive to reaction temperature (Meng et al., 2008).

Antimicrobial Activity

Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates synthesized from aroylpyruvic acids displayed antimicrobial activity. This opens up possibilities for their use in creating new antimicrobial agents (Gein et al., 2020).

Impurity Identification in Drug Substance

In pharmaceutical manufacturing, identifying impurities in drug substances is crucial. This compound has been involved in identifying a trace colored impurity in a drug substance intended for painrelief, demonstrating its utility in pharmaceutical quality control (Wang et al., 2005).

Synthetic Applications

This compound also plays a significant role in synthetic chemistry. For instance, its derivatives have been used in the synthesis of 3‐Fluorofuran‐2(5H)‐ones, a process involving photoisomerisation and cyclisation, showcasing its versatility in organic synthesis (Pomeisl et al., 2007). Additionally, it serves as a precursor in the formation of various polymeric metal complexes, as indicated in the synthesis and characterization studies of poly (3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate) and related compounds (Ingole et al., 2013).

Enzyme Inhibition

This compound and its derivatives are potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This suggests their potential as neuroprotective agents, providing insights into new therapeutic avenues (Drysdale et al., 2000).

Safety and Hazards

The safety and hazards associated with a compound are typically provided in a Safety Data Sheet (SDS) . The SDS includes information on the compound’s flammability, toxicity, and precautions for safe handling and storage.

Properties

IUPAC Name

methyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-7,12H,1H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRGETOSWKYBHX-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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